8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions using dimethylaminoethyl chloride.
Attachment of the methyl and phenylmethyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Dimethylaminoethyl acrylate
Uniqueness
8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H24N6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C18H24N6O2/c1-12-5-7-13(8-6-12)11-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-9-10-22(2)3/h5-8H,9-11H2,1-4H3,(H,19,20)(H,21,25,26) |
InChI Key |
SKTZTJAWOWVEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.